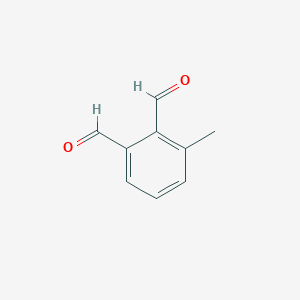

3-Methylphthalaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylphthalaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of phthalaldehyde, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Mécanisme D'action

Target of Action

3-Methylphthalaldehyde is a chemical compound with the molecular formula C9H8O2 . . The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action

Mode of Action

The mode of action of a compound refers to how it interacts with its targets to exert its effects . As of now, the specific mode of action of this compound is not well-documented. Understanding the interaction between this compound and its targets would provide valuable insights into the resulting changes in biological processes.

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next It’s worth noting that phthalates, a group of compounds structurally similar to this compound, have been reported to be degraded by a wide variety of microorganisms under various conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylphthalaldehyde can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzaldehyde using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 3-methylbenzyl alcohol. This process uses catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylphthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methylphthalic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3-methylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: 3-Methylphthalic acid.

Reduction: 3-Methylbenzyl alcohol.

Substitution: 3-Bromo-3-methylphthalaldehyde.

Applications De Recherche Scientifique

3-Methylphthalaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparaison Avec Des Composés Similaires

Phthalaldehyde: The parent compound, differing only by the absence of the methyl group.

3-Methylbenzaldehyde: Similar structure but lacks the second formyl group.

3-Methylphthalic acid: The oxidized form of 3-methylphthalaldehyde.

Uniqueness: this compound is unique due to the presence of both the aldehyde and methyl groups on the aromatic ring, which imparts distinct reactivity and chemical properties. This combination allows for specific applications in organic synthesis that are not achievable with its analogs.

Activité Biologique

3-Methylphthalaldehyde, also known as 3-Methyl-1,2-benzenedicarbaldehyde, is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its two aldehyde functional groups attached to a methyl-substituted phthalic structure. Its molecular formula is C9H8O2, and it has a molar mass of 148.16 g/mol. The compound's structure allows it to participate in various chemical reactions, including the Pictet-Spengler reaction, which is significant in biosynthetic pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial effects against various pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects comparable to standard antibiotics .

- Antioxidant Activity : The compound displays antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the presence of aldehyde groups that can scavenge free radicals .

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition. For instance, it interferes with the activity of acetylcholinesterase in certain bacterial strains, which is crucial for their survival .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to programmed cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibacterial agents .

- Cytotoxicity in Cancer Research : In a cell line study involving breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (by approximately 70% at 100 µM concentration). This study underscores its potential for further development as an anticancer agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

3-methylphthalaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKWUQPMNHINIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597277 |

Source

|

| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147119-69-5 |

Source

|

| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.